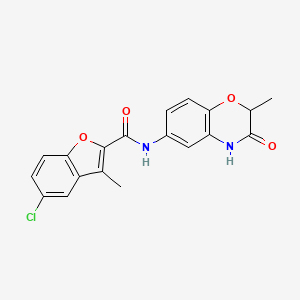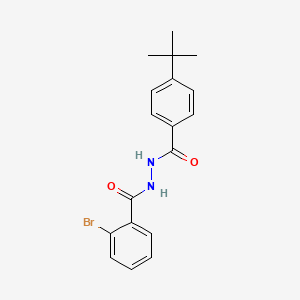![molecular formula C19H17BrN4OS B6122371 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide, also known as Echinomycin, is a natural product that was first isolated from the bacterium Streptomyces echinatus in 1964. It is a member of the quinoxaline family of compounds and has been found to have potent antitumor and antibacterial properties. Echinomycin has a unique structure that allows it to bind to DNA and inhibit transcription, making it a valuable tool for studying gene regulation and the mechanisms of cancer and bacterial infections.
Mecanismo De Acción
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide binds to DNA in a sequence-specific manner, preferentially binding to the sequence 5'-CGATCG-3'. This binding inhibits transcription by preventing RNA polymerase from accessing the DNA template. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide also induces DNA damage, which can lead to cell death. The unique structure of echinomycin allows it to intercalate into the DNA helix and form a covalent bond with the guanine base, which enhances its binding affinity.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor properties, echinomycin has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has also been shown to inhibit viral replication and to have immunomodulatory effects. However, due to its toxicity, echinomycin has limited clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has several advantages as a research tool. Its ability to bind to DNA in a sequence-specific manner makes it a valuable tool for studying gene regulation. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide's mechanism of action also makes it a useful tool for studying the development of cancer and bacterial infections. However, echinomycin's toxicity and limited clinical applications are significant limitations.
Direcciones Futuras
There are several future directions for the study of echinomycin. One area of research is the development of new synthetic routes that can produce echinomycin more efficiently. Another area of research is the modification of echinomycin's structure to improve its pharmacokinetic properties and reduce its toxicity. Finally, the development of new analogs of echinomycin that have improved antitumor and antibacterial properties is an area of active research.
Métodos De Síntesis
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide is a complex molecule that is difficult to synthesize. The original isolation of echinomycin from Streptomyces echinatus involved a lengthy and challenging purification process. However, since its discovery, several synthetic routes have been developed that allow for the production of echinomycin in the laboratory. One such method involves the condensation of 2-amino-4-bromobenzoic acid with 2-aminobenzaldehyde to form the quinoline ring system, followed by coupling with N-ethylhydrazinecarbothioamide to form the final product.
Aplicaciones Científicas De Investigación
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been extensively studied for its antitumor properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide works by binding to DNA and inhibiting transcription, which can lead to cell death. This mechanism of action makes it a valuable tool for studying gene regulation and the development of cancer.
Propiedades
IUPAC Name |
1-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c1-2-21-19(26)24-23-18(25)15-11-17(12-7-9-13(20)10-8-12)22-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBDLFTYXDOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-ethylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-benzyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6122304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6122309.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6122341.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6122352.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)

![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)